
tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate
Übersicht
Beschreibung
tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate is a synthetic organic compound with the molecular formula C12H17BrN2O3 It features a cyclopropyl group attached to a carbamate moiety, which is further substituted with a 4-bromo-3-methylisoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate typically involves multiple steps. One common approach starts with the preparation of the 4-bromo-3-methylisoxazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The cyclopropyl group is then introduced via a cyclopropanation reaction. Finally, the carbamate moiety is added using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the isoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the isoxazole ring or the carbamate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Hydrolysis reactions typically require aqueous acid or base .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazole derivatives, while hydrolysis can produce the corresponding amine and tert-butanol .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate exhibit notable antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Neuroprotective Effects
A case study demonstrated the compound's neuroprotective capabilities against oxidative stress induced by amyloid beta peptides. In vitro experiments indicated a reduction in cell death and inflammatory markers in astrocytes, highlighting its potential role in neurodegenerative disease therapies .
Anti-inflammatory Properties
Similar compounds have been evaluated for anti-inflammatory activity. In vivo studies using carrageenan-induced edema models revealed that certain derivatives significantly inhibited inflammation, suggesting that this compound could be beneficial in developing anti-inflammatory drugs .
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study focused on the neuroprotective effects of this compound demonstrated that it could mitigate oxidative stress in astrocytes. The results indicated a marked decrease in pro-inflammatory cytokines and cell apoptosis, suggesting its potential as a treatment for neurodegenerative conditions like Alzheimer's disease.
Case Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of isoxazole derivatives, including this compound. The findings showed promising antibacterial activity against various pathogens, indicating its potential use in developing new antibiotics to combat resistant strains .
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the final compound derived from this intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- tert-Butyl (4-bromo-3-methylisothiazol-5-yl)carbamate
- tert-Butyl (1-(4-chloro-3-methylisoxazol-5-yl)cyclopropyl)carbamate
- tert-Butyl (1-(4-bromo-3-ethylisoxazol-5-yl)cyclopropyl)carbamate .
Uniqueness
tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate is unique due to the specific combination of functional groups and the presence of the cyclopropyl ring, which can impart distinct chemical and biological properties compared to other isoxazole derivatives .
Biologische Aktivität
tert-Butyl (1-(4-bromo-3-methylisoxazol-5-yl)cyclopropyl)carbamate, with the CAS number 1380090-08-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₈BrN₃O₃
- Molecular Weight : 246.06 g/mol
- Structure : The compound features a cyclopropyl group attached to a bromo-substituted isoxazole, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing isoxazole rings often exhibit significant antimicrobial properties. In a study examining various derivatives of isoxazole, it was found that modifications at the 4-position of the ring can enhance antibacterial potency against Mycobacterium tuberculosis (M. tb). For instance, the introduction of a bromine atom at this position in similar compounds significantly influenced their minimum inhibitory concentration (MIC) values, suggesting that tert-butyl carbamate derivatives could also possess similar antimicrobial properties .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. Isoxazole derivatives have been shown to inhibit epoxide hydrolases, which are critical in various biochemical pathways related to inflammation and infection. This inhibition can lead to altered lipid metabolism and reduced inflammatory responses, making these compounds potential candidates for further development in treating inflammatory diseases .
Study on Antitubercular Activity
In a comparative study of various isoxazole derivatives, it was noted that the introduction of hydrophobic groups like tert-butyl increased anti-tubercular activity while simultaneously decreasing solubility. For example, an isoxazole derivative with a similar structure showed an MIC of 1.56 µg/mL against M. tb, highlighting the potential efficacy of this compound in combating drug-resistant strains of tuberculosis .
Compound | Structure | M. tb MIC (µg/mL) | Solubility (µg/mL) |
---|---|---|---|
1 | 6.25 | 25.9 | |
2 | 1.56 | 11.2 | |
tert-butyl derivative | TBD | TBD |
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its safety profile. The compound is classified with precautionary statements indicating potential risks such as irritation upon contact and harmful effects if ingested or inhaled . Further toxicological studies are necessary to establish a comprehensive safety profile.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(4-bromo-3-methyl-1,2-oxazol-5-yl)cyclopropyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-7-8(13)9(18-15-7)12(5-6-12)14-10(16)17-11(2,3)4/h5-6H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXNKGWJAVCABV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Br)C2(CC2)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.